2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Synthetic Cannabinoid Research Metabolite Identification Forensic Chemistry

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide (CAS 922092-02-2) is a synthetic indole-3-acetamide derivative with molecular formula C20H21FN2O2 and molecular weight 340.4 g/mol. The compound features a 1-(4-fluorobenzyl)-1H-indole core linked via a methylene bridge to an N-(2-methoxyethyl)acetamide side chain.

Molecular Formula C20H21FN2O2
Molecular Weight 340.398
CAS No. 922092-02-2
Cat. No. B2977160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide
CAS922092-02-2
Molecular FormulaC20H21FN2O2
Molecular Weight340.398
Structural Identifiers
SMILESCOCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O2/c1-25-11-10-22-20(24)12-16-14-23(19-5-3-2-4-18(16)19)13-15-6-8-17(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24)
InChIKeyHVBHBPRHRJBBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide (CAS 922092-02-2): Chemical Identity and Procurement Baseline for Indole-Acetamide Screening Compounds


2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide (CAS 922092-02-2) is a synthetic indole-3-acetamide derivative with molecular formula C20H21FN2O2 and molecular weight 340.4 g/mol . The compound features a 1-(4-fluorobenzyl)-1H-indole core linked via a methylene bridge to an N-(2-methoxyethyl)acetamide side chain . This chemotype belongs to the broader class of indol-3-ylalkylamides, which have been investigated as antiallergic agents, cannabinoid receptor modulators, FAAH inhibitors, and analgesic leads [1]. The 4-fluorobenzyl substitution on the indole N1 position and the methoxyethyl-terminated acetamide at C3 distinguish this compound from closely related analogs that bear pyridinyl, amino acid–derived, or adamantyl amide substituents. The compound is commercially available through screening compound suppliers including ChemBridge (via Hit2Lead) as a drug-like small molecule for hit discovery and lead optimization programs .

Why In-Class Indole-3-acetamides Cannot Be Interchanged: The Critical Role of the N-(2-Methoxyethyl)acetamide Side Chain in 922092-02-2


Within the 1-(4-fluorobenzyl)-1H-indole-3-acetamide chemotype, modification of the amide terminus profoundly alters receptor pharmacology, metabolic fate, and physicochemical properties, making generic substitution scientifically unsound. For instance, replacing the N-(2-methoxyethyl) group of 922092-02-2 with an (S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl moiety yields ADB-FUBIATA, a CB1-preferring agonist with an EC50 of 635 nM [1]; replacing it with an (S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl group at the indole C3 carboxamide position (rather than acetamide) yields ADB-FUBICA, a potent dual CB1/CB2 agonist with EC50 values of 2.6 nM (CB1) and 3.0 nM (CB2) [2]; and replacing it with a pyridin-4-yl group yields compound 45, a potent antiallergic agent with an IC50 of 0.016 µM in the histamine release assay [3]. Even within the acetamide subclass, a change to the carboxylic acid analog (CAS 176204-51-6) converts the compound from a potential receptor ligand into an analytical reference standard used as a metabolite marker . These examples demonstrate that the amide terminus is not a passive structural feature but a key determinant of target engagement, functional activity, and intended research application.

Quantitative Differentiation Evidence for 922092-02-2: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


Functional Group Trading: N-(2-Methoxyethyl)acetamide vs. Carboxylic Acid Terminus — Impact on Research Utility

The target compound 922092-02-2 bears an N-(2-methoxyethyl)acetamide side chain, whereas the closest commercially available reference standard, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid (CAS 176204-51-6), terminates in a free carboxylic acid. The latter is explicitly classified and sold as an 'analytical reference standard that is structurally similar to known synthetic cannabinoids' and is annotated as a 'potential metabolite of ADB-FUBIATA' . In contrast, 922092-02-2, with its neutral methoxyethyl amide terminus, is not a metabolite standard but a drug-like small molecule amenable to receptor-binding assays and functional screening . This functional group difference determines whether the compound serves as a detection/quantification tool (carboxylic acid) or a pharmacological probe (methoxyethyl amide).

Synthetic Cannabinoid Research Metabolite Identification Forensic Chemistry Reference Standard

Amide Terminus Pharmacological Divergence: N-(2-Methoxyethyl) vs. Amino Acid–Derived Amides — CB1 Potency Span of >240-fold

The closest pharmacologically characterized analog sharing the identical 1-(4-fluorobenzyl)-1H-indole-3-acetamide scaffold is ADB-FUBIATA, which replaces the N-(2-methoxyethyl) group of 922092-02-2 with an (S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl (tert-leucinamide) moiety. ADB-FUBIATA is a confirmed CB1 receptor agonist with an EC50 of 635 nM and Emax of 141% relative to CP55,940, while being practically inactive at CB2 [1]. ADB-FUBICA, which bears the same amino acid–derived amide but is linked via a carboxamide rather than acetamide bridge, exhibits EC50 values of 2.6 nM (CB1) and 3.0 nM (CB2), representing a ~244-fold greater CB1 potency than ADB-FUBIATA [2]. The N-(2-methoxyethyl)acetamide group of 922092-02-2 introduces a neutral, hydrogen-bond-accepting ether chain that is structurally distinct from both amino acid–derived amides and is anticipated to produce a markedly different cannabinoid receptor affinity and efficacy profile based on established SAR within this chemotype [3].

Cannabinoid Receptor Pharmacology CB1 Agonism Structure-Activity Relationship Drug Design

Antiallergic Pharmacophore Comparison: N-(2-Methoxyethyl)acetamide vs. N-(Pyridin-4-yl)acetamide — Differentiated Target Engagement Profile

The N-(pyridin-4-yl) analog of this chemotype — N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (compound 45) — has been extensively characterized as an antiallergic agent with an IC50 of 0.016 µM in ovalbumin-induced histamine release from guinea pig peritoneal mast cells (406-fold more potent than astemizole), IC50 of 8.0 µM in IL-4 production, and IC50 of 1.5 µM in IL-5 production from Th-2 cells [1]. The N-(2-methoxyethyl)acetamide terminus of 922092-02-2 lacks the pyridinyl nitrogen needed for the hydrogen-bonding interactions that contribute to compound 45's antiallergic potency. Conversely, the methoxyethyl group introduces an ether oxygen that can serve as a hydrogen bond acceptor, potentially enabling distinct target interactions — for instance, with FAAH, where certain indole-3-acetamide derivatives have shown inhibitory activity in the nanomolar range [2]. This structural divergence implies that 922092-02-2 is unlikely to replicate the antiallergic profile of compound 45 but may engage different targets within the broader indole-3-acetamide pharmacophore space.

Antiallergic Agents Histamine Release IL-4/IL-5 Inhibition Mast Cell Pharmacology

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity and Solubility Profile vs. Adamantyl and Amino Acid Amide Analogs

The N-(2-methoxyethyl)acetamide side chain of 922092-02-2 provides a distinct hydrogen-bonding and polarity profile compared to related analogs. The adamantyl analog AFUBIATA (N-(adamantan-1-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide, CAS not available; C27H29FN2O, MW 416.5) introduces a bulky, lipophilic adamantane cage that substantially increases molecular weight and logP while reducing aqueous solubility [1]. The amino acid–derived analogs ADB-FUBIATA (C24H26FN3O2, MW 407.5) and ADB-FUBICA (C22H24FN3O2, MW 381.45) each contain a primary amide and a secondary amide, increasing hydrogen-bond donor count and potentially limiting blood-brain barrier penetration relative to 922092-02-2 . The N-(2-methoxyethyl) group of 922092-02-2 introduces a single ether oxygen (H-bond acceptor) without adding H-bond donors, theoretically yielding improved membrane permeability relative to amino acid amide analogs while maintaining better aqueous solubility than the adamantyl analog. This balanced polarity profile is consistent with lead-like compound design principles for CNS-targeted screening libraries [2].

Physicochemical Properties Drug-likeness Solubility Permeability CNS Drug Design

Scaffold Versatility: Indole Core Oxidation State — A Differentiator for Downstream Derivatization Chemistry

The target compound 922092-02-2 contains a fully unsaturated 1H-indole core, whereas several closely related screening compounds available through Hit2Lead bear a 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl (partially saturated) core — for example, 2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide (Hit2Lead ID 89228411, MW 372, LogP 2.53) . The unsaturated indole of 922092-02-2 retains aromaticity across the bicyclic system, enabling electrophilic substitution chemistry at C2 and C5–C7 positions, while the tetrahydroindolone analog restricts derivatization to the C2 methyl and C4 carbonyl positions. This difference in oxidation state directly impacts the scope of parallel synthesis and structure-activity relationship (SAR) exploration achievable from each scaffold. Furthermore, the unsaturated indole chromophore (λmax ~270–290 nm) provides a stronger UV absorbance handle for HPLC purity monitoring compared to the tetrahydroindolone [1].

Medicinal Chemistry Building Blocks Derivatization Lead Optimization

Commercial Availability and Purity Specifications: Differentiated Procurement Pathway vs. Controlled Substance Analogs

922092-02-2 is commercially distributed through ChemBridge's Hit2Lead platform as a screening compound for drug discovery, with defined purity specifications and unrestricted ordering for legitimate research purposes . In contrast, structurally related synthetic cannabinoids such as ADB-FUBIATA, ADB-FUBICA, and AFUBIATA are classified as controlled substances or new psychoactive substances (NPS) in multiple jurisdictions (e.g., China's 2021 ban on certain synthetic cannabinoid classes; ADB-FUBIATA was specifically designed to evade this ban) [1]. These controlled analogs require DEA licensing, import permits, and enhanced documentation for procurement, creating significant operational barriers for academic and industrial screening programs. The N-(2-methoxyethyl)acetamide terminus of 922092-02-2 places it outside current cannabinoid receptor agonist structural definitions used in regulatory scheduling, enabling streamlined procurement while preserving the core indole scaffold for cannabinoid-targeted or FAAH-targeted screening campaigns [2].

Procurement Screening Libraries Purity Regulatory Compliance Chemical Suppliers

Recommended Research and Industrial Application Scenarios for 922092-02-2 Based on Quantitative Differentiation Evidence


CNS-Oriented Hit Discovery: Cannabinoid or FAAH Receptor Screening Libraries

With a molecular weight of 340.4 Da, a single hydrogen-bond donor (secondary amide NH), and a balanced LogP profile, 922092-02-2 is an ideal candidate for CNS-focused screening libraries targeting cannabinoid receptors (CB1/CB2) or fatty acid amide hydrolase (FAAH). Its N-(2-methoxyethyl) terminus provides a distinct pharmacophore from amino acid–derived analogs (ADB-FUBIATA, ADB-FUBICA) that have already been pharmacologically characterized, enabling exploration of novel SAR space within the 1-(4-fluorobenzyl)-1H-indole-3-acetamide chemotype [1]. The fully aromatic indole core supports subsequent hit-to-lead optimization through electrophilic substitution, and the compound's unrestricted procurement status accelerates screening timelines compared to controlled-substance analogs .

Metabolite Identification and Forensic Toxicology: Differentiated Use as a Non-Cannabimimetic Reference

While 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid (CAS 176204-51-6) serves as the analytical reference standard for ADB-FUBIATA metabolite detection, 922092-02-2 can be employed as a structurally distinct negative control or process impurity standard in forensic LC-MS/MS workflows. Its unique N-(2-methoxyethyl)acetamide terminus generates a distinct mass spectrometric fragmentation pattern (predicted [M+H]+ at m/z 341.2) that does not overlap with the carboxylic acid metabolite (predicted [M+H]+ at m/z 284.1), enabling simultaneous monitoring of both the parent-like amide and the hydrolyzed acid metabolite in forensic casework .

Medicinal Chemistry Building Block: Diversification at the Indole C3 Acetamide Position

The N-(2-methoxyethyl)acetamide group of 922092-02-2 can be hydrolyzed under acidic or basic conditions to liberate 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid, which can then be coupled to diverse amine libraries for parallel SAR exploration . This synthetic versatility positions 922092-02-2 as a key building block for generating focused libraries of indole-3-acetamides with systematic variation of the amide terminus — a strategy validated by the published SAR showing >240-fold differences in CB1 potency arising solely from amide terminus modification [1].

Anti-Inflammatory and Pain Research: Exploration Outside the Cannabinoid Receptor Paradigm

The 4-fluorobenzyl substitution at the indole N1 position has been associated with enhanced anti-inflammatory and analgesic activity in related indole-3-ylalkylamide series, including COX-2 inhibition [2] and FAAH inhibition [3]. Because 922092-02-2 lacks the pyridinyl moiety required for potent antiallergic activity (as in compound 45), it is better suited for screening against alternative pain and inflammation targets such as FAAH, COX-2, or CRTH2, where the methoxyethyl ether may contribute to target-specific interactions distinct from those of the antiallergic pyridinyl series [2].

Quote Request

Request a Quote for 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.